molecular formula C26H29NO5 B4588337 dimethyl 1-benzyl-4-(2-butoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

dimethyl 1-benzyl-4-(2-butoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B4588337
M. Wt: 435.5 g/mol
InChI Key: BSDFFTGQWXPSBQ-UHFFFAOYSA-N
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Description

Dimethyl 1-benzyl-4-(2-butoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate is a useful research compound. Its molecular formula is C26H29NO5 and its molecular weight is 435.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 435.20457303 g/mol and the complexity rating of the compound is 660. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Functionalized Compounds : The reaction of benzoyl chlorides with Huisgen's zwitterion, including substances like dimethyl acetylenedicarboxylate, leads to the synthesis of functionalized compounds such as 2,5-dihydro-1H-pyrroles and tetrasubstituted furans. These compounds have applications in organic synthesis and pharmaceutical chemistry (Yavari et al., 2008).

  • Selective Synthesis of Highly Substituted Derivatives : In a novel strategy, the pyridine-mediated reaction of dimethyl acetylenedicarboxylate with cyclobutene-1,2-diones can selectively synthesize either hexasubstituted benzene derivatives or cyclopentenedione derivatives. This finding is significant for the development of complex organic molecules with potential applications in material science and drug development (Nair et al., 2005).

  • Formation of Nitrogen-Bridged Heterocycles : Research shows that dimethyl 4-thia-1-azatetracyclo[5.4.0.05,11.06,8]undeca-2,9-diene-5,6-dicarboxylates, prepared by reactions involving dimethyl acetylenedicarboxylate, can form nitrogen-bridged heterocycles. These compounds are valuable in the synthesis of complex organic structures, which are of interest in pharmaceutical research (Kakehi et al., 1994).

  • Intracellular Wittig Reactions : The intramolecular Wittig reaction of dimethyl acetylenedicarboxylate with naphthols leads to the production of highly functionalized benzochromenes. These compounds have potential applications in the synthesis of natural products and pharmaceuticals (Eshghi et al., 2015).

  • Corrosion Inhibition : Some derivatives of dimethyl acetylenedicarboxylate have been studied for their potential as corrosion inhibitors in materials science. These studies reveal the importance of such compounds in protecting metals from corrosion, which is crucial in industrial applications (Chafiq et al., 2020).

Properties

IUPAC Name

dimethyl 1-benzyl-4-(2-butoxyphenyl)-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO5/c1-4-5-15-32-23-14-10-9-13-20(23)24-21(25(28)30-2)17-27(18-22(24)26(29)31-3)16-19-11-7-6-8-12-19/h6-14,17-18,24H,4-5,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSDFFTGQWXPSBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1C2C(=CN(C=C2C(=O)OC)CC3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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dimethyl 1-benzyl-4-(2-butoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
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dimethyl 1-benzyl-4-(2-butoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
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dimethyl 1-benzyl-4-(2-butoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
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dimethyl 1-benzyl-4-(2-butoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
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dimethyl 1-benzyl-4-(2-butoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
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dimethyl 1-benzyl-4-(2-butoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

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